2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
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Overview
Description
“2-[2-(Cbz-amino)phenyl]-1,3-dioxolane” is a chemical compound with the IUPAC name benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate . It has a molecular weight of 299.33 .
Molecular Structure Analysis
The molecular formula of “2-[2-(Cbz-amino)phenyl]-1,3-dioxolane” is C17H17NO4 . The InChI code is 1S/C17H17NO4/c19-17(22-12-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)16-20-10-11-21-16/h1-9,16H,10-12H2,(H,18,19) .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
A series of 2-(stilben-4-yl)benzoxazole derivatives, which share structural motifs with "2-[2-(Cbz-amino)phenyl]-1,3-dioxolane," were synthesized and used as dopants in the fabrication of OLEDs. These compounds were observed to enable bright blue emission under electric bias due to energy transfer mechanisms, showcasing their potential in light-emitting device applications (Ko et al., 2001).
Synthesis of PPARγ Agonists
The synthesis of potent PPARγ agonists was supported through the use of N-Cbz-L-tyrosine methyl ester, indicating the utility of Cbz-amino phenyl dioxolane derivatives in medicinal chemistry for developing therapeutic agents (Reynolds & Hermitage, 2001).
Synthetic Intermediates
The compound "1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl" and its intermediates, sharing a core structure with "2-[2-(Cbz-amino)phenyl]-1,3-dioxolane," were synthesized for potential use in organic synthesis, illustrating the versatility of dioxolane derivatives as building blocks in chemical synthesis (Sun Xiao-qiang, 2009).
Building Blocks for Sulfonopeptides
N-Benzyloxycarbonyl (Cbz)-protected 2-aminoalkanesulfonyl chlorides with functionalized side chains were synthesized. These compounds serve as crucial building blocks for the synthesis of sulfonopeptides, highlighting their importance in peptide and receptor ligand research (Abdellaoui et al., 2017).
Vic-Dioxime Complexes Formation
Research into vic-dioxime complexes involving derivatives of 1,3-dioxolane demonstrates the chemical flexibility and potential application of these compounds in coordination chemistry. The study explored the synthesis and structural characterization of such complexes, revealing insights into their potential uses in catalysis and material science (Canpolat & Kaya, 2005).
Safety And Hazards
properties
IUPAC Name |
benzyl N-[2-(1,3-dioxolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-17(22-12-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)16-20-10-11-21-16/h1-9,16H,10-12H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRCAMLNDOLSKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161459 |
Source
|
Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cbz-amino)phenyl]-1,3-dioxolane | |
CAS RN |
1346597-58-7 |
Source
|
Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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